
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a trifluoroethoxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Attachment of the Trifluoroethoxy Methyl Group: The trifluoroethoxy methyl group can be attached through a nucleophilic substitution reaction, where a trifluoroethanol derivative reacts with a suitable leaving group on the cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-throughput reactors: To increase the yield and efficiency of the reactions.
Catalysts: To enhance the reaction rates and selectivity.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: Products may include azides, nitriles, or thiols.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Products may include alkanes or alcohols.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane involves its interaction with molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The trifluoroethoxy methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-((2,2,2-difluoroethoxy)methyl)cyclopropane: Similar structure but with a difluoroethoxy methyl group instead of a trifluoroethoxy methyl group.
Uniqueness
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane is unique due to the presence of both the bromomethyl and trifluoroethoxy methyl groups. These functional groups impart distinct chemical reactivity and physical properties, making the compound valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H10BrF3O |
|---|---|
Peso molecular |
247.05 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(2,2,2-trifluoroethoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H10BrF3O/c8-3-6(1-2-6)4-12-5-7(9,10)11/h1-5H2 |
Clave InChI |
OLBDSFYPAVOIMF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(COCC(F)(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


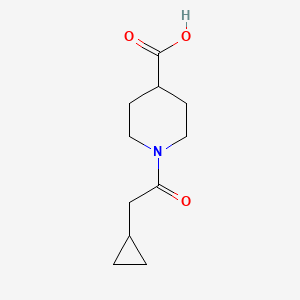

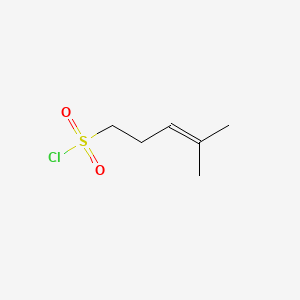




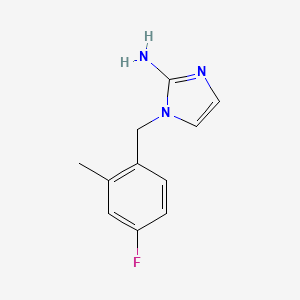
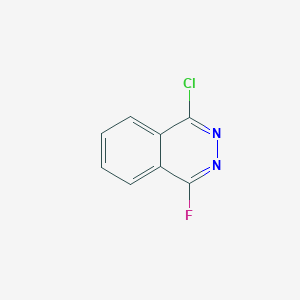
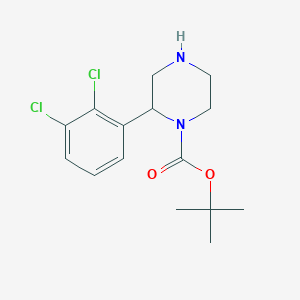
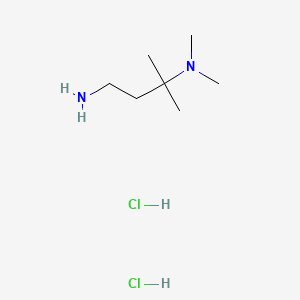
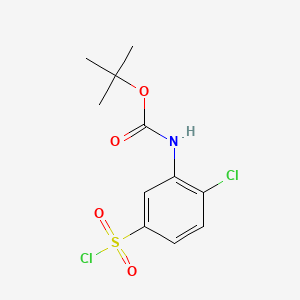
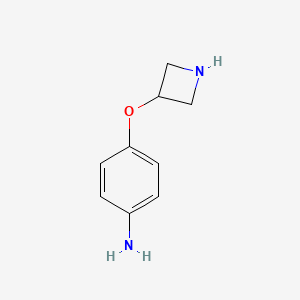
![{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)
